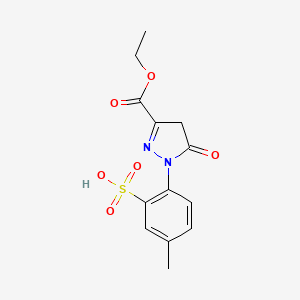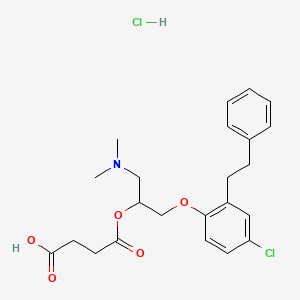
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanedioic acid backbone and a phenoxy group substituted with a chloro and phenylethyl group. The presence of a dimethylamino group further adds to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy intermediate, which is then reacted with butanedioic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Succinic Acid:
Ethyl Cinnamate: Contains a phenyl group and an ester functional group but differs in its overall structure and properties.
Uniqueness
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
86819-23-0 |
|---|---|
分子式 |
C23H29Cl2NO5 |
分子量 |
470.4 g/mol |
IUPAC名 |
4-[1-[4-chloro-2-(2-phenylethyl)phenoxy]-3-(dimethylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28ClNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-11-10-19(24)14-18(21)9-8-17-6-4-3-5-7-17;/h3-7,10-11,14,20H,8-9,12-13,15-16H2,1-2H3,(H,26,27);1H |
InChIキー |
KLAUUQLACGQSDE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(COC1=C(C=C(C=C1)Cl)CCC2=CC=CC=C2)OC(=O)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


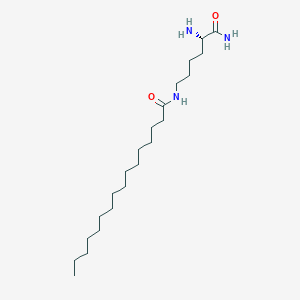
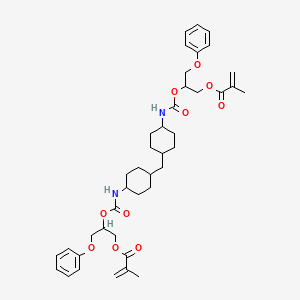
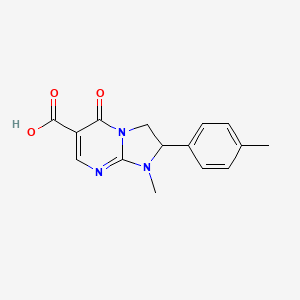
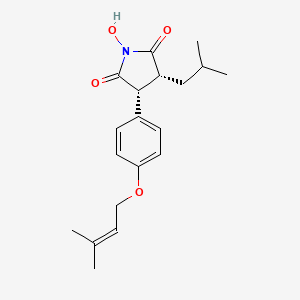

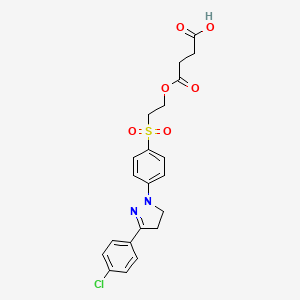
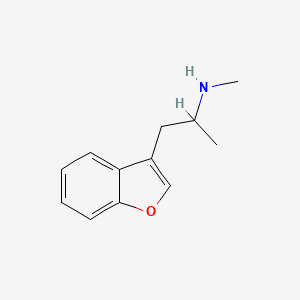
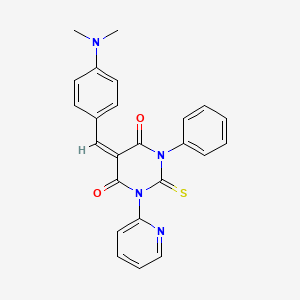

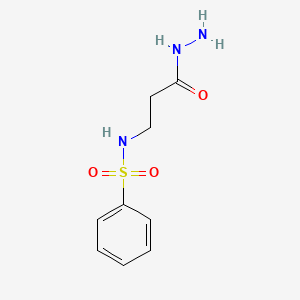
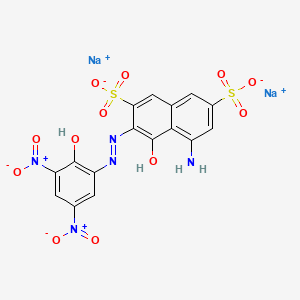
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)

